Product packaging for Potassium (4-Methoxyphenyl)trifluoroborate(Cat. No.:CAS No. 192863-36-8)

Potassium (4-Methoxyphenyl)trifluoroborate

Cat. No.: B065874
CAS No.: 192863-36-8
M. Wt: 214.04 g/mol
InChI Key: XNYMCUFKZHRYID-UHFFFAOYSA-N
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Description

Potassium (4-methoxyphenyl)trifluoroborate (C₇H₇BF₃KO, MW 214.036) is a stable organotrifluoroborate salt widely employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Its tetracoordinate boron center confers enhanced stability compared to tricoordinate boronic acids, reducing susceptibility to protodeboronation and oxidation during synthetic workflows . The 4-methoxyphenyl group introduces electron-donating properties, facilitating aryl-aryl bond formation in coupling reactions. Synthesized via treatment of 4-methoxyphenylboronic acid with KHF₂ in aqueous methanol, this compound is commercially available as a white crystalline powder (≥98% purity) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF3KO B065874 Potassium (4-Methoxyphenyl)trifluoroborate CAS No. 192863-36-8

Properties

IUPAC Name

potassium;trifluoro-(4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYMCUFKZHRYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635602
Record name Potassium trifluoro(4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-36-8
Record name Potassium trifluoro(4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-methoxyphenyltrifluoroborate
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Preparation Methods

Reaction Overview

The most industrially relevant method for synthesizing potassium (4-methoxyphenyl)trifluoroborate involves lithiation of 4-bromoanisole (4-methoxybromobenzene) followed by boronation and subsequent trifluoroborate formation. This approach adapts methodologies from adamantyl-substituted analogs, leveraging the stability of potassium organotrifluoroborates in large-scale applications.

Key Steps

  • Lithiation : 4-Bromoanisole is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-55°C ± 5°C) to generate a reactive aryl lithium intermediate.

  • Boronation : Triisopropyl borate is introduced to the lithiated species, forming an aryl boronate complex.

  • Acid Quenching : Hydrochloric acid (1–2 N) is added to hydrolyze the boronate, yielding arylboronic acid.

  • Trifluoroborate Formation : Potassium hydrogen difluoride (KHF₂) is reacted with the boronic acid in ethyl acetate, precipitating the target trifluoroborate.

Optimization Parameters

  • Solvent System : THF is preferred for its ability to stabilize lithium intermediates and facilitate low-temperature reactions.

  • Molar Ratios : A 0.9:1 molar ratio of KHF₂ to arylboronic acid ensures complete conversion while minimizing side reactions.

  • Temperature Control : Strict maintenance of -55°C during lithiation prevents decomposition, while trifluoroborate precipitation occurs optimally at 25–30°C.

Table 1: Representative Reaction Conditions for Method 1

ParameterSpecification
Starting Material4-Bromoanisole (100 g)
SolventTHF (600 mL)
n-BuLi Concentration1.6 M in hexanes (302 mL)
Boronation AgentTriisopropyl borate (87 mL)
Acid Quench1.2 N HCl (1 L)
KHF₂230 g in H₂O (700 mL)
Yield83% (theoretical)
Purity99% (HPLC)

Preparation from Boronic Acid Pinacol Esters

General Procedure

An alternative route involves converting 4-methoxyphenylboronic acid pinacol ester to the trifluoroborate salt using KHF₂ in dimethylformamide (DMF). This method bypasses lithiation, offering a safer and more straightforward pathway for laboratories lacking cryogenic infrastructure.

Reaction Mechanism

  • Ester Activation : The pinacol ester is dissolved in DMF, enhancing boron electrophilicity.

  • Fluoride Exchange : KHF₂ displaces the pinacol group, forming the trifluoroborate anion.

  • Precipitation : Solvent removal and recrystallization from acetone/methyl tert-butyl ether yield the crystalline product.

Critical Considerations

  • Solvent Choice : DMF facilitates high-temperature reactions (80–100°C), accelerating fluoride exchange.

  • Stoichiometry : A 5.5:1 molar excess of KHF₂ ensures complete conversion of the boronic ester.

  • Purification : Acetone washes remove residual DMF, while methyl tert-butyl ether recrystallization enhances purity.

Table 2: Reaction Conditions for Method 2

ParameterSpecification
Starting Material4-Methoxyphenyl pinacol borate (228 g)
SolventDMF (46 mL)
KHF₂66.16 g (0.847 mol)
Reaction Temperature80–100°C
Reaction Time6–8 hours
Yield69%
Purity95%

Comparative Analysis of Methodologies

Yield and Scalability

  • Method 1 achieves higher yields (83%) and purity (99%) but requires specialized equipment for cryogenic conditions.

  • Method 2 offers operational simplicity at the expense of reduced yield (69%) and purity (95%).

Industrial Applicability

  • Catalyst Costs : Method 1 avoids expensive palladium catalysts during trifluoroborate synthesis, reducing overall costs.

  • Safety : Method 2 eliminates pyrophoric n-BuLi, enhancing workplace safety.

Experimental Validation and Challenges

Reproducibility Concerns

  • Moisture Sensitivity : Both methods require anhydrous conditions to prevent boronic acid decomposition.

  • Byproduct Formation : Incomplete lithiation in Method 1 generates residual 4-bromoanisole, necessitating rigorous purification.

Analytical Characterization

  • Infrared Spectroscopy : A strong B-F stretch at ~1,350 cm⁻¹ confirms trifluoroborate formation.

  • Elemental Analysis : Carbon and boron content deviating by >0.5% indicates impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-Methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of Potassium (4-Methoxyphenyl)trifluoroborate is in Suzuki cross-coupling reactions . This reaction involves the coupling of aryl or vinyl boron compounds with organic halides, leading to the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Mechanism Overview

The mechanism typically involves:

  • The oxidative addition of an aryl halide to a palladium catalyst.
  • Coordination of the trifluoroborate compound to the palladium.
  • The subsequent reductive elimination to form the desired biaryl product.

Case Study

In a study published in Organic Letters, researchers demonstrated that using this compound significantly increased yields in Suzuki reactions compared to traditional boronic acids. The study highlighted its effectiveness in synthesizing complex pharmaceutical intermediates under mild conditions .

Borylation Reactions

This compound serves as a borylation reagent, allowing for the introduction of boron into organic molecules without the need for transition metals. This method is particularly advantageous due to its simplicity and efficiency.

Example Application

A transition-metal-free borylation reaction has been developed using this compound, enabling the borylation of aryl bromides with high selectivity and yield. This method expands the toolbox for synthetic chemists looking to modify aromatic compounds effectively .

Biomedical Research

The compound has also found applications in biomedical research, particularly in the synthesis of biologically active compounds. Its ability to facilitate complex molecular transformations makes it valuable for developing new therapeutic agents.

Notable Findings

Research indicates that derivatives synthesized using this compound exhibit promising anti-cancer properties, showcasing its potential in drug discovery .

Material Science

In material science, this organoboron compound is utilized for synthesizing advanced materials, including polymers and nanomaterials. Its unique electronic properties can be harnessed to create materials with specific functionalities.

Application Example

Studies have reported successful incorporation of this trifluoroborate into polymer matrices, resulting in enhanced thermal stability and electrical conductivity, which are critical for applications in electronics .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Cross-Coupling ReactionsUsed in Suzuki reactions for biaryl synthesisHigh yields, mild conditions
Borylation ReactionsEnables introduction of boron into organic moleculesTransition-metal-free, efficient
Biomedical ResearchSynthesis of biologically active compoundsPotential anti-cancer properties
Material ScienceDevelopment of advanced materialsEnhanced thermal stability and electrical properties

Mechanism of Action

The mechanism of action of potassium (4-Methoxyphenyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling, the compound hydrolyzes to form the corresponding boronic acid, which then participates in the transmetalation step with a palladium catalyst. This process ultimately leads to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group Molecular Weight Key Reactivity Yield in Suzuki Coupling
Potassium (4-Methoxyphenyl)trifluoroborate 4-OCH₃ 214.036 Biaryl formation >95%
Potassium (4-Ethoxyphenyl)trifluoroborate 4-OCH₂CH₃ 228.06 Sterically hindered coupling ~85%
Potassium Styryltrifluoroborate C=C 210.01 Alkene synthesis 76–80%
Potassium (Trifluoromethyl)trifluoroborate CF₃ 175.93 CF₃ introduction N/A

Table 2: Stability Comparison

Property Potassium Trifluoroborates Boronic Acids
Protodeboronation Resistance High (pH 7–9 stable) Low (pH-sensitive)
Oxidation Resistance High (no air-free needed) Low (requires inert atmosphere)
Shelf Life Months at RT Days to weeks

Biological Activity

Potassium (4-Methoxyphenyl)trifluoroborate, with the chemical formula C7_7H7_7BF3_3KO and CAS number 192863-36-8, is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and implications in various research fields.

  • Molecular Weight : 214.03 g/mol
  • Melting Point : >300 °C
  • Solubility : Soluble in water; solubility varies with concentration and solvent used.
  • Bioavailability : The compound has a bioavailability score of 0.55, indicating moderate absorption potential in biological systems.

Synthesis and Reactions

This compound can be synthesized through several methods, including:

  • Borylation Reactions : It has been utilized in transition-metal-free borylation reactions of aryl bromides, demonstrating high functional group tolerance and efficiency under mild conditions .
  • Hydrolysis : The hydrolysis of organotrifluoroborates, including this compound, can be efficiently performed using silica gel and water, yielding the corresponding organoboronic acids .

The biological activity of this compound is primarily linked to its role in organic synthesis rather than direct biological effects. However, its derivatives have shown potential in various biological applications:

  • Cannabinoid Synthesis : The compound has been implicated in the synthesis of cannabinoids, which interact with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. These interactions have been studied for their therapeutic effects on pain relief, anti-inflammatory responses, and neuroprotection .
  • Cross-Coupling Reactions : It serves as a reagent in cross-coupling reactions, facilitating the formation of complex organic molecules that may possess biological activity .

Case Studies

  • Cannabinoid Research : A study highlighted the use of this compound in synthesizing tetrahydrocannabinols, which are known for their psychoactive properties and therapeutic potential .
  • Nitrosation Protocols : Research demonstrated that this trifluoroborate could undergo nitrosation to yield nitrogen-containing products with potential biological relevance .

Safety and Toxicity

The compound is classified with a warning label but lacks extensive toxicity data. Its safety profile should be evaluated when used in laboratory settings or potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Potassium (4-Methoxyphenyl)trifluoroborate?

  • Methodological Answer : The compound is typically synthesized via transmetallation or boronic acid derivatization. A common approach involves reacting 4-methoxyphenylboronic acid with KHF₂ in methanol/water, followed by precipitation with acetone/ether. For example, potassium trifluoroborates are formed by treating boronic acids with KHF₂ under mild conditions (30–60 min, room temperature) . Purity (>95%) is confirmed via ¹H/¹⁹F NMR and elemental analysis.

Q. How is this compound characterized in academic research?

  • Methodological Answer : Key characterization methods include:

  • Multinuclear NMR : ¹H (δ 7.27–6.84 ppm for aryl protons), ¹³C (δ 159.17 ppm for OCH₃), ¹⁹F (δ -131 to -142 ppm for BF₃⁻), and ¹¹B NMR (δ -2.1 to +0.66 ppm) .
  • HRMS : To confirm molecular ion peaks (e.g., [M-K]⁻ or [M+H]+).
  • Melting Point Analysis : For solid-state validation (e.g., 136–138°C in oxidation products) .

Q. What are the typical applications of this reagent in cross-coupling reactions?

  • Methodological Answer : It is widely used in Suzuki-Miyaura couplings for biaryl synthesis. Optimal conditions involve aqueous THF (10:1 v/v), Pd catalysts (e.g., Pd(PPh₃)₄), and bases like K₂CO₃. The trifluoroborate group enhances stability, reducing protodeboronation side reactions compared to boronic acids .

Advanced Research Questions

Q. How does endogenous fluoride influence the reaction mechanism in Suzuki-Miyaura couplings?

  • Methodological Answer : Fluoride released during hydrolysis of the trifluoroborate activates the palladium catalyst by displacing ligands (e.g., OH⁻), accelerating transmetallation. However, excess fluoride can inhibit the reaction by forming unreactive [Pd-F] complexes. Balancing fluoride generation (via base stoichiometry) is critical. In THF/water systems, controlled hydrolysis minimizes side products (e.g., <2% protodeboronation vs. 55% in toluene/water) .

Q. What strategies optimize nickel-catalyzed cross-coupling with unactivated alkyl electrophiles?

  • Methodological Answer : Ligand design is crucial. For example, 10 mol% NiBr₂·glyme with 4,7-diphenyl-1,10-phenanthroline enhances oxidative addition to alkyl bromides. Solvent systems like DMF/t-BuOH improve solubility, while K₃PO₄ as a base minimizes β-hydride elimination. Yields >90% are achievable for C(sp²)-C(sp³) bonds .

Q. How can enantioselective synthesis be achieved using this reagent?

  • Methodological Answer : Chiral imidazolidinone catalysts (e.g., (2S,5S)-2-tert-butyl-5-((1-benzyl-1H-indol-3-yl)methyl)-3-methylimidazolidin-4-one) enable asymmetric aldol reactions. Key parameters:

  • Low temperature (-40°C) to suppress racemization.
  • Acid co-catalysts (e.g., HCl) to activate the aldehyde electrophile.
  • High ee (88%) is confirmed via chiral HPLC or polarimetry .

Q. What contradictions exist in solvent effects on trifluoroborate reactivity, and how are they resolved?

  • Data Contradiction : While toluene/water systems fail to complete Suzuki couplings (55% protodeboronation), THF/water achieves >95% yield.

  • Resolution : THF stabilizes boronate intermediates ([RBF₃⁻·K⁺]) and enhances Pd solubility. Computational studies suggest THF reduces aggregation of boronate species, improving transmetallation kinetics .

Q. How is this compound applied in materials science?

  • Methodological Answer : In perovskite solar cells, it passivates Pb²⁺ and I⁻ vacancies via Lewis acid-base interactions. A 0.5 wt% additive in (FAPbI₃)ₓ(MAPbBr₃)₁₋ₓ films reduces trap density, boosting PCE from 17.1% to 19.5%. Characterization via PL spectroscopy and XRD confirms defect suppression .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (4-Methoxyphenyl)trifluoroborate
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Reactant of Route 2
Potassium (4-Methoxyphenyl)trifluoroborate

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